Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a chlorophenethyl group, methoxy groups, and a methyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.
Substitution Reactions:
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or similar reagents.
Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the chlorophenethyl and methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups but without the chlorophenethyl and methyl groups.
1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains the chlorophenethyl group but lacks the methoxy and methyl groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenethyl group, methoxy groups, and methyl group in the tetrahydroisoquinoline core makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63937-85-9 |
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Molecular Formula |
C21H27BrClNO2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H26ClNO2.BrH/c1-23-12-11-16-13-20(24-2)21(25-3)14-18(16)19(23)6-4-5-15-7-9-17(22)10-8-15;/h7-10,13-14,19H,4-6,11-12H2,1-3H3;1H |
InChI Key |
BTFSCJCNYHKTAH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCCC3=CC=C(C=C3)Cl)OC)OC.[Br-] |
Origin of Product |
United States |
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